molecular formula C16H13FN4OS B12024001 5-(2-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 677765-58-1

5-(2-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12024001
CAS No.: 677765-58-1
M. Wt: 328.4 g/mol
InChI Key: ZMPIOJRESJAOHE-VCHYOVAHSA-N
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Description

5-(2-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 5-(2-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-fluorobenzaldehyde with 3-methoxybenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Chemical Reactions Analysis

5-(2-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.

    Industry: It can be used in the development of new agrochemicals and pharmaceuticals, contributing to advancements in these sectors.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit key enzymes involved in microbial metabolism. In the context of its anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

5-(2-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole-3-thiol: A simpler triazole derivative with similar chemical properties but lacking the fluorophenyl and methoxybenzylidene groups.

    5-Phenyl-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: A similar compound with a phenyl group instead of a fluorophenyl group, which may exhibit different biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

677765-58-1

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4OS/c1-22-12-6-4-5-11(9-12)10-18-21-15(19-20-16(21)23)13-7-2-3-8-14(13)17/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

ZMPIOJRESJAOHE-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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